Eglu Eglu Selective antagonist of presynaptically-mediated (1S,3S)-ACPD-induced depression of motoneuron excitation in neonatal rat spinal cord; presumed group II mGlu receptor antagonist. Also available as part of the Group II mGlu Receptor Tocriset™.
Brand Name: Vulcanchem
CAS No.: 170984-72-2
VCID: VC0004290
InChI: InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
SMILES: CCC(CCC(=O)O)(C(=O)O)N
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

Eglu

CAS No.: 170984-72-2

Cat. No.: VC0004290

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Eglu - 170984-72-2

CAS No. 170984-72-2
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name (2S)-2-amino-2-ethylpentanedioic acid
Standard InChI InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
Standard InChI Key QFYBYZLHPIALCZ-ZETCQYMHSA-N
Isomeric SMILES CC[C@](CCC(=O)O)(C(=O)O)N
SMILES CCC(CCC(=O)O)(C(=O)O)N
Canonical SMILES CCC(CCC(=O)O)(C(=O)O)N

Chemical and Structural Properties of Eglu

Molecular Characteristics

Eglu is a chiral glutamic acid derivative with the molecular formula C₇H₁₃NO₄ and a molar mass of 175.18 g/mol . Its IUPAC name, (2S)-2-amino-2-ethylpentanedioic acid, reflects its structural modification: an ethyl group substitutes the α-carbon of L-glutamic acid, conferring stereoselectivity critical for receptor interaction . The compound’s canonical SMILES string, OC(C@@(CC)N)=O, and InChIKey, QFYBYZLHPIALCZ-ZETCQYMHSA-N, underscore its branched carboxylate backbone and (S)-configuration .

Table 1: Key Chemical Properties of Eglu

PropertyValueSource
CAS Number170984-72-2
Molecular FormulaC₇H₁₃NO₄
Molar Mass175.18 g/mol
Solubility100 mM in 1eq. NaOH
Storage Conditions-20°C (stable for 1 month)
SMILESOC(C@@(CC)N)=O

Pharmacological Profile and Mechanism of Action

Receptor Specificity

Eglu is a competitive antagonist with high selectivity for group II mGluRs (mGluR2 and mGluR3), exhibiting negligible activity at group I or III receptors . This specificity arises from its structural mimicry of glutamate, modified to prevent receptor activation while maintaining binding affinity. The ethyl group at the α-position sterically hinders conformational changes required for receptor signaling, effectively blocking downstream effects .

Neurophysiological Effects

In vivo studies demonstrate Eglu’s modulation of hippocampal synaptic plasticity. Administration in rat models:

  • Inhibits long-term depression (LTD) via postsynaptic mGluR3 antagonism .

  • Attenuates N-acetylaspartylglutamate (NAAG)-induced suppression of long-term potentiation (LTP), implicating presynaptic mGluR3 in LTP regulation .
    These dual mechanisms highlight mGluR3’s role in bidirectional plasticity, with Eglu serving as a critical tool for dissecting pre- vs. postsynaptic receptor contributions .

ParameterEffectModel SystemSource
mGluR2/3 AffinityIC₅₀ = 15–30 µMRecombinant assays
LTP ModulationBlocks NAAG-induced suppressionRat hippocampus
LTD InhibitionPrevents β-NAAG-mediated LTDRat dentate gyrus

Research Applications in Neuroscience

Elucidating mGluR2/3 Roles in Disease

Eglu has advanced understanding of group II mGluRs in neuropsychiatric and neurodegenerative disorders:

  • Depression: Chronic stress models show mGluR2/3 antagonism enhances monoaminergic transmission, correlating with Eglu’s antidepressant-like effects in rodents .

  • Schizophrenia: By blocking presynaptic mGluR2/3 auto-receptors, Eglu increases glutamate release, potentially counteracting hypoglutamatergic states implicated in psychosis .

  • Neuroprotection: In ischemic injury models, Eglu reduces excitotoxic glutamate release, preserving neuronal viability .

Limitations and Ethical Considerations

Despite its utility, Eglu’s application is restricted to non-human research due to undefined pharmacokinetics and potential off-target effects at high concentrations . Furthermore, its inability to distinguish between mGluR2 and mGluR3 complicates subtype-specific investigations, necessitating complementary genetic approaches .

Synthesis, Formulation, and Analytical Methods

Synthetic Pathways

While detailed protocols are proprietary, Eglu’s synthesis likely involves:

  • Chiral resolution of racemic α-ethylglutamic acid precursors.

  • Protection-deprotection strategies to ensure stereochemical purity .

  • Final purification via recrystallization or HPLC, yielding >95% enantiomeric excess .

Analytical Characterization

Quality control employs:

  • HPLC-MS: Verifies purity and molecular weight .

  • Circular dichroism: Confirms (S)-configuration .

  • NMR spectroscopy: Validates structural integrity, particularly ethyl and carboxylate moieties .

Table 3: Recommended Stock Solutions for Eglu

Concentration (mM)Volume per 1 mg (mL)Volume per 10 mg (mL)
15.7157.08
51.1411.42
100.575.71

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator